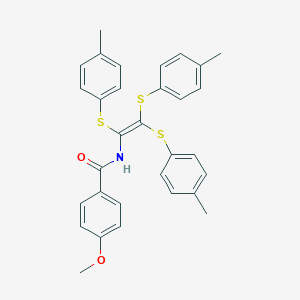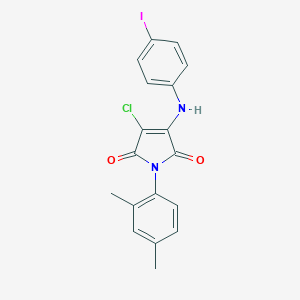![molecular formula C15H14N2OS2 B383323 3-ethyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 379238-59-2](/img/structure/B383323.png)
3-ethyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the thieno[2,3-d]pyrimidine family of compounds, which have been shown to have a range of biological activities. In
Mecanismo De Acción
The mechanism of action of 3-ethyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is not fully understood. However, studies have suggested that thieno[2,3-d]pyrimidine compounds may exert their biological effects through the inhibition of specific enzymes or signaling pathways. For example, some thieno[2,3-d]pyrimidine compounds have been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 3-ethyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has anti-inflammatory effects in vitro. In addition, other thieno[2,3-d]pyrimidine compounds have been shown to have anti-cancer, anti-viral, and anti-bacterial properties. However, the specific biochemical and physiological effects of 3-ethyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one are not well understood and require further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-ethyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one in lab experiments is its potential as a therapeutic agent. However, one limitation is the lack of understanding of its mechanism of action and specific biochemical and physiological effects. In addition, further studies are needed to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
There are several future directions for the study of 3-ethyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one. One area of interest is its potential as a therapeutic agent for inflammatory conditions, such as rheumatoid arthritis. In addition, further studies are needed to determine its potential as an anti-cancer, anti-viral, or anti-bacterial agent. Another future direction is the development of more efficient synthesis methods for this compound, which could enable larger-scale production for further study. Finally, the exploration of the structure-activity relationship of thieno[2,3-d]pyrimidine compounds could lead to the development of more potent and selective compounds for specific biological applications.
Métodos De Síntesis
The synthesis of 3-ethyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has been described in the literature. One method involves the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of a Lewis acid catalyst, followed by the reaction with 4-methylbenzaldehyde and ammonium acetate. The resulting product is then treated with thionyl chloride to yield the final compound.
Aplicaciones Científicas De Investigación
3-ethyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent. Studies have shown that thieno[2,3-d]pyrimidine compounds have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 3-ethyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has been shown to have anti-inflammatory effects in vitro, making it a potential candidate for further study as a therapeutic agent.
Propiedades
IUPAC Name |
3-ethyl-5-(4-methylphenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-3-17-14(18)12-11(8-20-13(12)16-15(17)19)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJINKCIXEGJWMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 3-methyl-5-({[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B383242.png)
![3-benzyl-5-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B383243.png)
![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B383245.png)
![1-[4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]propan-1-one](/img/structure/B383247.png)
![Ethyl 2-{[{[3-(ethoxycarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]amino}(oxo)acetyl]amino}-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B383248.png)
![3-allyl-2-{[1-(4-chlorobenzoyl)-2-oxo-3-azepanyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383249.png)
![5-benzylidene-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B383252.png)


![3-Bromo-1,7,7-trimethyl-4-(piperidin-1-ylcarbonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B383258.png)


![2-{[1-(4-chlorobenzoyl)-2-oxo-3-azepanyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383263.png)